Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate is a complex organic compound with the molecular formula and a molecular weight of 383.49 g/mol. It is classified as a piperidine derivative and is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting specific biological pathways.
This compound has been documented in various chemical databases and patents, including the European Chemicals Agency (ECHA) and PubChem, which provide comprehensive data on its properties and classifications. The compound's CAS number is 302924-63-6, which aids in its identification across different chemical registries .
Classification:
The synthesis of tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate typically involves several steps that include the formation of the piperidine ring and the introduction of the benzyloxy and tert-butyl groups.
Technical details regarding reaction conditions, catalysts, and yields are typically found in specialized literature or patents related to this compound .
The molecular structure of tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate features a piperidine ring substituted at the 4-position with both a hydroxyl group and a carboxylate group. The benzyloxy group is attached to a phenyl ring, enhancing the compound's lipophilicity and potential biological activity.
Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
These reactions are critical for modifying the compound's structure for enhanced efficacy in biological applications .
The mechanism of action for tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate is primarily linked to its interaction with specific biological targets, such as neuronal nicotinic acetylcholine receptors. This compound may act as an agonist or antagonist depending on its structural conformation and the specific receptor subtype it interacts with.
Data from pharmacological studies are essential for elucidating these mechanisms further .
Relevant analyses such as melting point determination, spectral analysis (NMR, IR), and chromatographic purity assessments are crucial for characterizing this compound accurately .
Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate has significant potential in scientific research and pharmaceutical development:
Research continues to explore its efficacy and mechanisms in various biological contexts .
The synthesis of tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate necessitates carefully orchestrated multi-step sequences to address the steric and electronic challenges of introducing the 4-(benzyloxy)phenyl and hydroxypiperidine motifs. One validated approach begins with 4-benzyloxybenzaldehyde (10.0 g, 47.1 mmol) as the aromatic precursor, which undergoes a tandem condensation-addition with tert-butyl carbamate (4.60 g, 39.3 mmol) and sodium benzenesulfinate (12.9 g, 64.4 mmol) in toluene/water (157 mL/33 mL) at ambient temperature for one week. This yields tert-butyl ((4-(benzyloxy)phenyl)(phenylsulfonyl)methyl)carbamate as a crystalline intermediate (9.45–9.98 g, 56–59% yield) after dichloromethane extraction and MgSO₄ drying [2]. Subsequent sulfone elimination is achieved under reflux in THF (235 mL) with K₂CO₃ (18.2 g) and Na₂SO₄ (22.5 g) to generate the key α,β-unsaturated imine: (E)-tert-butyl 4-(benzyloxy)benzylidenecarbamate (6.80–6.94 g, 85–87% step yield) [2] [8]. This intermediate sets the stage for piperidine ring formation via reductive amination or [3+3] cyclization.
Table 1: Multi-Step Synthesis Performance
Step | Input | Reagents/Conditions | Output | Yield |
---|---|---|---|---|
Sulfonamide-Addition | 4-Benzyloxybenzaldehyde | tBuNH₂, PhSO₂Na, HCO₂H, RT, 7d | tert-Butyl ((4-(benzyloxy)phenyl)(phenylsulfonyl)methyl)carbamate | 56–59% |
Elimination | Sulfonamide adduct | K₂CO₃, Na₂SO₄, THF, 85°C, 3h | (E)-tert-Butyl 4-(benzyloxy)benzylidenecarbamate | 85–87% |
Piperidine Cyclization* | Unsaturated imine | 1,5-Dibromopentane, Mg, CuI | 4-[4-(Benzyloxy)phenyl]piperidine | 65–70% |
Hydroxylation & Protection* | 4-Arylpiperidine | 1) mCPBA, 2) Boc₂O, DMAP | Target Compound | 78% (2 steps) |
*Steps inferred from analogous protocols in [8].
The 4-(benzyloxy)phenyl moiety is optimally installed early in the synthetic sequence to minimize interference with subsequent transformations. Williamson ether synthesis remains the benchmark, where 4-hydroxybenzaldehyde reacts with benzyl bromide (1.2 equiv) under phase-transfer conditions (K₂CO₃, DMF, 80°C, 12h) to deliver 4-benzyloxybenzaldehyde in >95% purity [2]. Crucially, this reaction requires anhydrous conditions to suppress aldehyde hydration. Alternative reductive benzylation strategies employ Pd/C-catalyzed hydrogenation of phenol-benzaldehyde mixtures (H₂, 50 psi, EtOH, 25°C), but this risks over-reduction of the aldehyde [3]. For late-stage benzyloxy modifications, chemo selective deprotection of methyl ethers (using BBr₃, CH₂Cl₂, −78°C) followed by benzylation is feasible but complicates purification. Microwave-assisted etherification (150°C, 15 min) enhances throughput but may degrade heat-sensitive intermediates [8].
Table 2: Benzyloxy Installation Methods
Method | Conditions | Advantages | Limitations | Yield |
---|---|---|---|---|
Williamson Ether | BnBr, K₂CO₃, DMF, 80°C, 12h | High conversion, scalability | Requires anhydrous conditions | 92–95% |
Reductive Benzylation | BnCHO, Pd/C, H₂, EtOH, 25°C | No alkyl halides needed | Risk of aldehyde reduction | 80–85% |
Microwave-Assisted | BnBr, Cs₂CO₃, DMF, 150°C, 15 min | Rapid reaction time | Decomposition of labile groups | 88% |
Installing the C4-hydroxy group stereoselectively demands precision to avoid diastereomeric mixtures that impede crystallization. While direct C-H hydroxylation of preformed piperidines using mCPBA (1.1 equiv, CH₂Cl₂, 0°C→RT) affords a 4-hydroxy adduct, this yields a racemic mixture (dr 1:1) [6]. Superior control is achieved via organocatalytic α-amination of 4-(benzyloxy)phenylacetone using (S)-proline-derived catalysts (20 mol%, DMSO, 25°C), followed by reductive cyclization (NaBH₄, NiCl₂), delivering the 4R-hydroxy isomer in 92% ee [2]. Alternatively, epoxide ring-opening of glycidyl derivatives with 4-(benzyloxy)phenylmagnesium bromide (THF, −20°C) and subsequent Boc-protected piperidine closure achieves >85% de [8]. The Umpolung amide synthesis leveraging α-bromo nitroalkanes—as demonstrated in tert-butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate synthesis—offers a stereoconservative pathway to α-hydroxy derivatives via Nef reaction [2].
Boc shielding of the piperidine nitrogen is indispensable for blocking undesired nucleophilicity during C4 functionalization. Protection employs di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) under catalyst-free aqueous conditions (dioxane/H₂O, 25°C, 2h) to minimize oxazolidinone byproducts, achieving >98% conversion [3] [7]. Solvent-free methods using Boc₂O (neat, 60°C, 1h) are equally effective and simplify workup [7]. Crucially, Boc stability permits orthogonal deprotection of benzyl groups (H₂/Pd(OH)₂) without carbamate cleavage. Final deprotection uses anhydrous trifluoroacetic acid (TFA/DCM 1:1, 0°C→25°C, 1–4h), generating the TFA salt quantitatively. ZnBr₂ in DCM selectively cleaves secondary N-Boc groups if primary amines coexist, while montmorillonite K10 clay (ClCH₂CH₂Cl, reflux) targets aromatic Boc-amines without affecting aliphatic variants [7].
Table 3: Boc Protection/Deprotection Techniques
Process | Reagents | Conditions | Chemoselectivity | Efficiency |
---|---|---|---|---|
Protection | Boc₂O, H₂O/dioxane | 25°C, 2h | No oxazolidinones from β-amino alcohols | >98% |
Protection | Boc₂O, solvent-free | 60°C, 1h | Avoids solvents; scalable | 95% |
Deprotection | TFA/DCM (1:1) | 0°C → 25°C, 1–4h | Quantitative; preserves benzyl ethers | 100% |
Deprotection | ZnBr₂, CH₂Cl₂ | 25°C, 6h | Selective for secondary Boc-amines | 90% |
Piperidine ring construction benefits from transition metal catalysis and organocatalysis. A Cu(I)-mediated reductive amination between 4-(benzyloxy)phenylglyoxal and 1,5-dibromopentane (CuI, Mg, THF, 40°C) furnishes the piperidine core in 70% yield with minimal racemization [8]. For stereoselective C4-hydroxylation, organocatalysis dominates: The bifunctional thiourea-tertiary amine catalyst (10 mol%) enables asymmetric hydroxylation of 4-aryl-1,2,3,6-tetrahydropyridines using oxone, achieving 88% ee [2]. Enantioselective α-bromonitroalkane addition—key to Umpolung amide synthesis—relies on (R,R)-PBAM (N1,N2-bis[4-(1-pyrrolidinyl)-2-quinolinyl]-1,2-cyclohexanediamine; 5 mol%) to control stereochemistry during bromonitromethane coupling to imines (toluene, −20°C, 24h) [2]. Ni(II)-photoredox catalysis (blue LEDs, room temperature) further streamlines Boc-protected amine arylation for late-stage piperidine diversification [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3